![molecular formula C5H9ClF3NO2S B2505980 (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride CAS No. 2247088-11-3](/img/structure/B2505980.png)
(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride” is also known as S-(trifluoromethyl)-L-cysteine hydrochloride . It has a molecular weight of 225.62 . This compound is typically stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F3NO2S.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m0./s1 . This indicates the presence of a trifluoromethyl group attached to a sulfanyl group, an amino group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 225.62 . It’s stored at 4 degrees Celsius .Scientific Research Applications
1. NMR Spectroscopy
The synthesis of perfluoro-tert-butyl hydroxyproline, related to (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid, has been used in peptides detectable by 19F NMR, suggesting potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
2. Crystal Engineering
Studies have shown the utility of gamma amino acids like baclofen, structurally similar to (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid, in crystal engineering. The formation of multicomponent crystals with various acids highlights the potential of such amino acids in developing new crystalline materials (Báthori & Kilinkissa, 2015).
3. Nanofiltration Membrane Development
Novel sulfonated aromatic diamine monomers, including structures similar to (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid, have been used to develop thin-film composite nanofiltration membranes. These membranes showed improved water flux, indicating their potential in water treatment and dye separation processes (Liu et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the individual’s physiological condition. The trifluoromethylsulfanyl group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
properties
IUPAC Name |
(2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNGZWHOIVCJA-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC(F)(F)F)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.